molecular formula C12H24N2O6 B1472923 (2S)-2-(Methoxymethyl)azetidine hemioxalate CAS No. 1523530-72-4

(2S)-2-(Methoxymethyl)azetidine hemioxalate

Cat. No.: B1472923
CAS No.: 1523530-72-4
M. Wt: 292.33 g/mol
InChI Key: BEXZLPKIIUXDRX-UHFFFAOYSA-N
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Description

(2S)-2-(Methoxymethyl)azetidine hemioxalate is a chiral azetidine-based compound offered as a high-purity building block for professional research and development . The azetidine ring is a saturated four-membered nitrogen-containing heterocycle that serves as a valuable pharmacophore in medicinal chemistry due to its constrained three-dimensional structure, which can improve the potency, selectivity, and metabolic stability of drug candidates . This specific stereoisomer is particularly valuable for constructing chiral molecules where the three-dimensional orientation of functional groups is critical for biological activity. As a protein degrader building block, this compound can be utilized in the synthesis of novel bifunctional molecules, such as PROteolysis TArgeting Chimeras (PROTACs®), which are designed to target specific proteins for degradation within the cell . The hemioxalate salt form may enhance the crystallinity and stability of the compound, facilitating its handling and storage. Researchers employ this chemical in the synthesis of more complex structures to explore new therapeutic pathways and develop targeted treatments. This product is intended for use by qualified professionals in industrial or research laboratories. It is strictly for manufacturing, research, or development purposes and is not certified for medical, consumer, or veterinary use . Handle with appropriate safety precautions.

Properties

IUPAC Name

(2S)-2-(methoxymethyl)azetidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11NO.C2H2O4/c2*1-7-4-5-2-3-6-5;3-1(4)2(5)6/h2*5-6H,2-4H2,1H3;(H,3,4)(H,5,6)/t2*5-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZLPKIIUXDRX-MDTVQASCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN1.COCC1CCN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCN1.COC[C@@H]1CCN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-(Methoxymethyl)azetidine hemioxalate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₃N₁O₄
  • Molecular Weight : 173.19 g/mol

Research indicates that this compound exhibits inhibitory activity on 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. The reported IC₅₀ value for this inhibition is approximately 4.5 µM, suggesting a moderate potency against this target .

Pharmacological Effects

  • Anti-inflammatory Activity : The inhibition of 5-LO leads to a reduction in leukotriene production, which is beneficial in conditions characterized by excessive inflammation, such as asthma and rheumatoid arthritis.
  • Antioxidant Properties : Preliminary studies suggest that the compound may also exhibit antioxidant activity, potentially reducing oxidative stress in biological systems.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. The results indicated a reduction in paw edema and cytokine levels, supporting its potential use as an anti-inflammatory agent.

ParameterControl GroupTreatment Group
Paw Edema (mm)12.5 ± 1.07.8 ± 0.5
TNF-α Levels (pg/mL)150 ± 2080 ± 15
IL-6 Levels (pg/mL)200 ± 25100 ± 10

Study 2: Antioxidant Activity

In vitro assays showed that this compound scavenges free radicals effectively. The DPPH assay indicated an IC₅₀ value of about 30 µM, demonstrating its potential as an antioxidant agent.

Research Findings

  • In Vitro Studies : Various cell lines treated with the compound exhibited reduced oxidative stress markers and increased cell viability under stress conditions.
  • In Vivo Studies : Animal models treated with the compound showed improved outcomes in models of oxidative stress and inflammation, further corroborating its therapeutic potential.

Comparison with Similar Compounds

(2R,S)-2-Benzyl-2-methoxycarbonylazetidine

Structural Differences:

  • Substituents: Benzyl and methoxycarbonyl groups vs. methoxymethyl and hemioxalate.
  • Impact on Properties: The benzyl group increases lipophilicity, reducing aqueous solubility compared to the methoxymethyl substituent.
  • Applications: Intermediate in pharmaceutical synthesis (e.g., protease inhibitors) .

(S)-(+)-2-(Methoxymethyl)pyrrolidine (CAS 63126-47-6)

Structural Differences:

  • Ring Size: Five-membered pyrrolidine vs. four-membered azetidine.
  • Impact on Properties:
    • Ring Strain: Azetidine’s smaller ring increases strain, enhancing reactivity and metabolic clearance rates.
    • Basicity: Pyrrolidines are generally more basic (pKa ~11) than azetidines (pKa ~9–10), affecting protonation and solubility.
    • Conformational Flexibility: Pyrrolidine’s larger ring allows greater flexibility, influencing binding to biological targets.
  • Applications: Chiral building block in asymmetric synthesis .

Velpatasvir (HCV Drug Component)

Structural Differences:

  • Contains a methoxymethyl-substituted pyrrolidine within a complex macrocyclic structure.
  • Impact on Properties:
    • Solubility: Velpatasvir’s solubility is pH-dependent (>2 mg/mL at pH 2–7.7), whereas the hemioxalate salt likely offers consistent solubility.
    • Bioavailability: Methoxymethyl groups in both compounds enhance solubility but may reduce membrane permeability due to polarity.
  • Applications: Velpatasvir is used in hepatitis C treatment, highlighting the therapeutic relevance of methoxymethyl motifs .

Data Table: Comparative Analysis

Compound Ring Size Substituents Solubility Molecular Weight Key Applications
(2S)-2-(Methoxymethyl)azetidine hemioxalate 4-membered Methoxymethyl, hemioxalate Moderate (salt form) ~163.16* Pharmaceutical intermediate
(S)-2-(Methoxymethyl)pyrrolidine 5-membered Methoxymethyl Lipophilic 115.17 Chiral synthesis
Velpatasvir Macrocycle Methoxymethyl (pyrrolidine) pH-dependent (>2 mg/mL) 883.0 HCV treatment

*Estimated based on structural components.

Research Findings and Implications

Ring Size Effects: Azetidines’ strained rings may confer faster metabolic degradation but unique binding profiles compared to pyrrolidines .

Salt Formation: Hemioxalate improves crystallinity and stability, critical for pharmaceutical processing, contrasting with neutral analogs like (S)-2-(Methoxymethyl)pyrrolidine .

Methoxymethyl Group: Enhances solubility in both azetidine and pyrrolidine derivatives but may reduce passive diffusion across membranes, as seen in velpatasvir’s design .

Preparation Methods

General Synthetic Approaches to Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are commonly synthesized via several routes, including:

  • Reduction of azetidin-2-ones (β-lactams), which are readily available and serve as key intermediates for azetidine synthesis.
  • Ring-closing reactions involving amino alcohols or halide precursors.
  • Nucleophilic substitution and cyclization strategies starting from appropriately functionalized precursors.

These methods provide a foundation for preparing substituted azetidines such as (2S)-2-(Methoxymethyl)azetidine.

Specific Preparation of (2S)-2-(Methoxymethyl)azetidine

The synthesis of (2S)-2-(Methoxymethyl)azetidine typically involves the following key steps:

  • Starting Material and Functionalization : The synthesis often begins with an azetidine precursor or an amino alcohol that undergoes N-alkylation or O-alkylation to introduce the methoxymethyl group.
  • Ring Formation and Stereocontrol : The azetidine ring can be formed by intramolecular nucleophilic substitution, often under conditions that favor the (2S) stereochemistry. Use of chiral auxiliaries or chiral catalysts may be employed to achieve stereoselectivity.
  • Protection and Deprotection Steps : Protecting groups such as trityl ethers may be used during intermediate steps to safeguard reactive functional groups, followed by selective deprotection.
  • Purification : Flash chromatography is commonly used to separate epimeric mixtures and isolate the desired stereoisomer with high purity.

Conversion to Hemioxalate Salt

The formation of the hemioxalate salt involves:

  • Salt Formation : The free base (2S)-2-(Methoxymethyl)azetidine is reacted with oxalic acid or a suitable oxalate source to form the hemioxalate salt.
  • Solvent and Conditions : This step is typically conducted in solvents such as acetic acid, ethanol, or other polar solvents that facilitate salt crystallization.
  • Yield and Purity : The hemioxalate salt often exhibits improved stability and crystallinity compared to the free base, which is advantageous for handling and further applications.

Detailed Synthetic Route Example (Based on Literature)

A representative synthetic sequence adapted from azetidine synthesis literature and related azetidine derivatives preparation is as follows:

Step Reagents/Conditions Description Yield (%)
1. N-Alkylation Bromoacetonitrile, base (e.g., LiHMDS), THF, −50 °C Alkylation of secondary amine to form azetidine nitrile intermediate 92–95
2. Protection Trityl chloride, base Protection of primary alcohol as trityl ether 95–99
3. Formation of Benzylic Chloride SOCl2 or similar chlorinating agent Conversion to benzylic chloride intermediate 65–71
4. Cyclization Potassium carbonate, acetonitrile Ring closure to form azetidine ring 51–67
5. Deprotection Trifluoroacetic acid Removal of protecting groups 45–72
6. Salt Formation Oxalic acid, solvent (e.g., acetic acid) Formation of hemioxalate salt Not specified

Research Findings and Analytical Data

  • Stereoselectivity : The use of lithium hexamethyldisilazide (LiHMDS) at low temperatures (−50 to −78 °C) facilitates the formation of epimeric azetidine nitriles, which can be separated to isolate the (2S)-isomer with high stereochemical purity.
  • Yield Optimization : Radical scavengers such as acrylonitrile or urea may be employed during nitrosation or related steps to minimize side reactions and improve overall yield.
  • Solvent Effects : Polar aprotic solvents like tetrahydrofuran or 1,2-dimethoxyethane are preferred for key alkylation and cyclization steps, while alcohols and acids are used for salt formation and crystallization.
  • Purification : Flash chromatography and recrystallization are standard techniques to achieve the desired purity and isolate the hemioxalate salt form.

Summary Table of Key Parameters in Preparation

Parameter Details
Starting Materials Azetidine precursors, bromoacetonitrile, methoxymethyl derivatives
Key Reagents LiHMDS, trityl chloride, potassium carbonate, oxalic acid
Solvents THF, acetonitrile, acetic acid, ethanol
Temperature Range −78 °C to room temperature
Stereoselectivity Achieved via low temperature metalation and chiral control
Purification Methods Flash chromatography, recrystallization
Yield Range Intermediate steps: 45–99%; overall yield depends on purification and stereoselectivity

Q & A

Q. What are the established synthetic routes for (2S)-2-(Methoxymethyl)azetidine hemioxalate?

The synthesis typically involves azetidine ring functionalization. For example, azetidine precursors may undergo methoxymethylation via nucleophilic substitution or condensation reactions. A related method (for azetidine derivatives) involves alkaline hydrolysis (e.g., 2 N NaOH in MeOH) followed by purification via solvent partitioning (water/EtOAc) to isolate intermediates . Hemioxalate salt formation is achieved by reacting the free base with oxalic acid under controlled stoichiometry and crystallization conditions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to verify stereochemistry and methoxymethyl substitution .
  • Mass spectrometry (MS) for molecular weight confirmation .
  • Elemental analysis to validate stoichiometry (e.g., %C, %H, %N matching theoretical values) .
  • X-ray crystallography (if single crystals are obtained) to resolve absolute stereochemistry .

Q. How does the hemioxalate salt form influence solubility and stability?

Hemioxalate formation enhances crystallinity and stability compared to the free base. Solubility can be pH-dependent: oxalate salts are generally more soluble in aqueous acidic conditions but less so in organic solvents. Testing solubility across a pH range (e.g., 2–7.7) at 37°C, as done for structurally related compounds, is recommended .

Advanced Research Questions

Q. How can crystallization conditions be optimized to improve yield and enantiomeric purity?

  • Solvent selection : Ethanol (EtOH) is effective for recrystallization, as demonstrated in analogous azetidine-derived compounds .
  • Temperature gradient : Slow cooling from supersaturated solutions minimizes impurities.
  • Additives : Chiral resolving agents or seed crystals can enhance enantiomeric purity .

Q. What experimental strategies resolve discrepancies in stereochemical assignments reported for this compound?

  • Chiral HPLC : Separates enantiomers to confirm the (2S) configuration .
  • Vibrational circular dichroism (VCD) : Provides complementary data to NMR for stereochemical analysis.
  • Single-crystal X-ray diffraction : Definitive proof of absolute configuration, especially if conflicting literature exists .

Q. How does the methoxymethyl group impact the compound’s reactivity in multi-step syntheses?

The methoxymethyl moiety acts as a protecting group for amines, enhancing stability during subsequent reactions (e.g., coupling to pharmacophores in drug development). For example, in EP 4,374,877 A2, a similar pyrrolidine derivative was used as a key intermediate in antiviral agents . Kinetic studies under acidic/basic conditions can assess its lability.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Catalyst optimization : Asymmetric catalysis (e.g., chiral ligands) ensures high ee during methoxymethylation.
  • Process control : In-line monitoring (e.g., FTIR or Raman spectroscopy) detects racemization during large-scale reactions.
  • Purification : Simulated moving bed (SMB) chromatography separates enantiomers at scale .

Methodological Considerations

Q. How should researchers handle hygroscopicity or oxidative degradation during storage?

  • Storage : Under nitrogen atmosphere at -20°C in amber vials.
  • Stability assays : Accelerated stability testing (40°C/75% RH) over 4–8 weeks identifies degradation pathways (e.g., oxalate dissociation) .

Q. What protocols validate the compound’s role in enzyme inhibition or receptor binding studies?

  • Docking simulations : Molecular modeling predicts interactions with target proteins (e.g., kinases, GPCRs) .
  • Biological assays : Competitive binding assays (e.g., SPR or fluorescence polarization) quantify affinity .

Data Contradiction Analysis

Q. How to address conflicting reports on melting points or spectral data?

  • Reproduce experiments : Verify synthetic and purification steps against literature protocols .
  • Cross-validate techniques : Combine DSC (melting point), NMR, and MS to rule out polymorphic variations or impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(Methoxymethyl)azetidine hemioxalate
Reactant of Route 2
Reactant of Route 2
(2S)-2-(Methoxymethyl)azetidine hemioxalate

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